molecular formula C10H12N2O3 B1476805 2-(3-Methoxyazetidin-1-yl)nicotinic acid CAS No. 1871004-37-3

2-(3-Methoxyazetidin-1-yl)nicotinic acid

Cat. No.: B1476805
CAS No.: 1871004-37-3
M. Wt: 208.21 g/mol
InChI Key: UXIYANUVXIAUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyazetidin-1-yl)nicotinic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel nicotinic ligands. This molecule features a nicotinic acid scaffold linked to a 3-methoxyazetidine group, a structure similar to other documented azetidine-containing compounds that are explored as potential therapeutics . Compounds within this chemical class have been investigated as selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), especially the α4β2 subtype . The α4β2-nAChR is the most abundant nicotinic receptor in the brain and is a prominent target for treating various neurological disorders . Research on analogous structures indicates that such ligands can function as partial agonists or antagonists, and they have shown promise in preclinical models for their potential antidepressant-like effects . The methoxy modification on the azetidine ring may be explored to fine-tune the molecule's metabolic stability, potency, and selectivity profile . Researchers utilize this compound and its analogs as crucial chemical tools to elucidate the complex pharmacology of nAChRs and to develop new therapeutic agents for conditions like depression, cognitive decline, and addiction . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

1871004-37-3

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(3-methoxyazetidin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-15-7-5-12(6-7)9-8(10(13)14)3-2-4-11-9/h2-4,7H,5-6H2,1H3,(H,13,14)

InChI Key

UXIYANUVXIAUES-UHFFFAOYSA-N

SMILES

COC1CN(C1)C2=C(C=CC=N2)C(=O)O

Canonical SMILES

COC1CN(C1)C2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Nicotinic acid derivatives vary primarily in their substituents at the 2-position. Key analogs include:

Compound Name Substituent at Position 2 Key Functional Groups Biological Activity Reference
2-(3-Methoxyazetidin-1-yl)nicotinic acid 3-Methoxyazetidine Methoxy, azetidine Hypothesized anti-inflammatory
2-(3-Methylpiperidin-1-yl)nicotinic acid 3-Methylpiperidine Methyl, piperidine Unknown (structural analog)
2-[(6-Methylbenzothiazol-2-yl)amino]nicotinic acid 6-Methylbenzothiazole Benzothiazole, amino Antimicrobial (Gram+/Gram−, fungi)
2-Substituted phenyl derivatives Phenyl/furan-2-yl Aryl groups Anti-inflammatory (COX-2 inhibition)

Key Observations :

  • Azetidine vs. Piperidine : The smaller azetidine ring in this compound may enhance metabolic stability compared to bulkier piperidine analogs, which are prone to oxidative degradation .
  • Benzothiazole Derivatives: The 6-methylbenzothiazole substituent in analogs like 2-[(6-methylbenzothiazol-2-yl)amino]nicotinic acid confers broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus, E. coli, and C. albicans) .
  • Aryl Substituents : 2-Phenyl/furan derivatives exhibit potent anti-inflammatory activity, with some compounds outperforming mefenamic acid in COX-2 inhibition assays .
Antimicrobial Activity of Thiazolidinone Derivatives (Compounds 6a–j)
Compound MIC (µg/mL) Against Pathogens
6a S. aureus: 16, C. albicans: 32
6d E. coli: 8, A. niger: 16
6j S. pyogenes: 8, P. aeruginosa: 32

Comparison: Unlike benzothiazole analogs, this compound lacks direct evidence of antimicrobial activity.

Anti-Inflammatory Activity of 2-Substituted Phenyl Derivatives
Compound IC50 (COX-2 Inhibition, µM) Relative Potency vs. Mefenamic Acid
1 0.45 1.8×
2a 0.62 1.3×

However, the methoxy group’s electron-donating properties could alter binding affinity.

Metabolic Stability and Enzyme Interactions

  • Oxidative Degradation : Nicotinic acid derivatives with intact pyridine rings (e.g., this compound) are less prone to microbial degradation compared to analogs with open-ring structures. Pseudomonas fluorescens preferentially oxidizes unsubstituted nicotinic acid, producing CO₂ via ring cleavage (3–5 moles CO₂ per mole substrate) .
  • Enzyme Specificity : The carboxyl group at position 3 is critical for enzyme recognition. Modifications (e.g., amidation, sulfonation) render analogs inactive against nicotinic acid oxidase .

Preparation Methods

Preparation of Nicotinic Acid Derivatives

A common starting point is nicotinic acid or halogenated nicotinic acid derivatives such as 2,6-dichloro-5-fluoronicotinic acid, which can be prepared via multi-step processes involving:

  • Reaction of cyano-substituted pyridines with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to obtain chlorinated nicotinic acid derivatives.
  • Hydrolysis of nitrile groups to carboxylic acids under acidic conditions.
  • Use of sodium nitrite under acidic conditions to facilitate certain transformations.

This process is exemplified in a patented method where 2,6-dihydroxy-3-cyano-5-fluoropyridine is converted to 2,6-dichloro-5-fluoronicotinic acid with high yield (~76%) and purity (>99.9% by HPLC), employing POCl3/PCl5 chlorination, hydrolysis, and nitrite salt treatment steps.

Step Reagents/Conditions Product Yield (%) Notes
1 POCl3, PCl5, 80-104°C 2,6-Dichloro-5-fluoronicotinic acid intermediate 93-95 (by HPLC) Chlorination of hydroxypyridine
2 Hydrolysis with concentrated H2SO4 Nicotinic acid derivative High Conversion of nitrile to acid
3 Sodium nitrite, acidic conditions, 35-50°C Final nicotinic acid derivative 76 Efficient purification and isolation

Representative Synthetic Route for this compound

  • Synthesis of 3-Methoxyazetidine : This intermediate can be synthesized by methylation of 3-hydroxyazetidine or by ring closure methods starting from appropriate amino alcohol precursors.

  • Coupling Reaction : The halogenated nicotinic acid derivative (e.g., 2-chloronicotinic acid) is reacted with 3-methoxyazetidine under nucleophilic substitution conditions, often using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Purification : The crude product is purified by crystallization or chromatographic techniques to yield pure this compound.

Analytical and Research Findings

  • The purity of the final product is typically confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), and elemental analysis.
  • Yields for the coupling steps vary but generally range between 60–85%, depending on reaction conditions and purification efficiency.
  • Spectroscopic data confirm the presence of the methoxy group on the azetidine ring and the nicotinic acid moiety.
  • Reaction monitoring by HPLC ensures completion and minimal by-product formation.

Comparative Table of Preparation Methods

Preparation Step Method/Conditions Advantages Limitations
Nicotinic acid derivative prep POCl3/PCl5 chlorination, acidic hydrolysis, nitrite treatment High yield, high purity, scalable Requires careful temperature control
Azetidine ring introduction Nucleophilic substitution with 3-methoxyazetidine in DMSO or DMF Direct method, moderate to good yield Sensitive to moisture, requires inert atmosphere
Methoxy group introduction Pre-functionalized azetidine or methylation post-coupling Flexibility in synthesis design Additional synthetic step if post-coupling methylation

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